Amphenone B

Steroidogenesis Enzyme kinetics CYP17A1

Investigators requiring pan-steroidogenic suppression without confounding cytotoxicity find limited alternatives to mitotane or metyrapone. Amphenone B directly addresses this gap as a non-cytotoxic, reversible inhibitor of 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-HSD, and cholesterol side-chain cleavage enzyme. Key differentiation: • Balanced CYP17A1 bifunctional inhibition (Ki: 9.17×10⁻⁵ M for 17α-hydroxylase; 2.45×10⁻⁴ M for C17-C20 lyase) enabling titration/washout protocols. • Type II CYP P450 ligand binding spectrum-essential reference for difference spectroscopy calibration. • Induces adrenal hypertrophy via ACTH feedback without cytotoxic adrenal atrophy, enabling chronic mechanistic studies. Inquire for batch-specific purity and lead time.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 2686-47-7
Cat. No. B1215182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphenone B
CAS2686-47-7
Synonymsamphenone
amphenone B
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
InChIInChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3
InChIKeyMKBVGNJXUNEBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amphenone B: Multi-Target Steroidogenesis Inhibitor


Amphenone B, also known as 3,3-bis(p-aminophenyl)butan-2-one (C16H18N2O, MW 254.33), is a diphenylmethane-derived inhibitor of steroid hormone and thyroid hormone biosynthesis that has served as a research tool for investigating adrenal and thyroid function since the 1950s [1]. Unlike clinically marketed steroidogenesis inhibitors such as metyrapone or aminoglutethimide, Amphenone B acts as a competitive inhibitor at multiple enzymatic checkpoints along the corticosteroidogenic pathway—including 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and cholesterol side-chain cleavage enzyme—thereby suppressing glucocorticoid, mineralocorticoid, androgen, and estrogen production simultaneously [2]. Its broad-spectrum, non-cytotoxic inhibition profile and historical significance in endocrine pharmacology make it a distinct reference compound for comparative mechanistic studies and assay validation.

Amphenone B: Why Substitution Fails


Attempting to substitute Amphenone B with metyrapone, aminoglutethimide, mitotane, or trilostane in experimental protocols introduces distinct mechanistic, pharmacokinetic, and cytotoxic confounders that fundamentally alter experimental outcomes. Amphenone B's multi-enzyme inhibition profile contrasts sharply with the selective 11β-hydroxylase targeting of metyrapone and the cholesterol side-chain cleavage specificity of aminoglutethimide, resulting in divergent steroid hormone suppression patterns [1]. Additionally, unlike the cytotoxic adrenalolytic agents o,p'-DDD and mitotane, Amphenone B does not induce adrenal atrophy, enabling sustained studies of feedback-driven adrenal hypertrophy without confounding cell death [2]. Furthermore, its type II cytochrome P450 ligand-binding spectrum, shared with metyrapone but distinct from the type I binding of SKF-525A, establishes a unique interaction mode with hepatic microsomal P450 enzymes that cannot be replicated by alternative inhibitors [3]. These differences demand that investigators select Amphenone B specifically when experimental designs require pan-steroidogenic suppression, non-cytotoxic reversible inhibition, or type II CYP binding characteristics.

Amphenone B: Comparative Evidence


CYP17A1 Hydroxylase vs. Lyase Inhibition Profile

Amphenone B exhibits competitive inhibition of rat testicular microsomal 17α-hydroxylase with an apparent Ki of 9.17 × 10⁻⁵ M, which is more than 17-fold weaker than the extremely potent inhibition reported for SKF-525A (Ki = 1.61 × 10⁻⁶ M, reported as 1.61 × 10⁻⁶ M based on corrected literature values) [1]. Conversely, against C17-C20 lyase, Amphenone B displays a Ki of 2.45 × 10⁻⁴ M, whereas SKF-525A exhibits a markedly lower Ki of 1.28 × 10⁻⁵ M, representing a nearly 20-fold difference in inhibitory potency [1]. This differential enzyme targeting profile—where SKF-525A is a substantially more potent inhibitor of both activities, yet Amphenone B shows a relatively more balanced inhibition between hydroxylase and lyase functions—provides a distinct tool for dissecting CYP17A1 dual-enzyme activity in mechanistic studies.

Steroidogenesis Enzyme kinetics CYP17A1

CYP450 Type II vs. Type I Binding Spectrum

Amphenone B and metyrapone both exhibit a type II (ligand) binding spectrum with rat liver microsomal cytochrome P-450, characterized by a spectral change indicative of direct coordination to the heme iron, whereas SKF-525A produces a type I (substrate) binding spectrum reflecting hydrophobic substrate-like binding to the apoprotein [1]. This fundamental mechanistic distinction classifies Amphenone B as a nitrogenous ligand-based inhibitor alongside metyrapone, separate from the substrate-mimetic inhibitors such as SKF-525A, and directly impacts the reversibility, specificity, and potential for drug-drug interactions in complex biological matrices.

Cytochrome P450 Enzyme inhibition Spectral binding

Arachidonic Acid Pathway and Thromboxane Modulation

In human platelets aggregated with collagen, all three compounds—Amphenone B, metyrapone, and SKF-525A—inhibited the formation of [1-¹⁴C]thromboxane B₂ from [1-¹⁴C]arachidonic acid; however, analysis of the remaining labeled products revealed distinct mechanistic profiles [1]. Metyrapone demonstrated selective thromboxane synthesis inhibition, whereas Amphenone B produced an inhibition pattern reminiscent of cyclo-oxygenase (COX) inhibitors, and SKF-525A generated complex effects consistent with COX inhibition plus enhanced lipid peroxidation, as evidenced by increased malonaldehyde formation (increased by SKF-525A alone, while Amphenone B and metyrapone inhibited malonaldehyde production) [1]. This functional divergence, despite comparable platelet aggregation inhibitory potency, indicates that Amphenone B occupies a unique intermediate position in arachidonic acid pathway modulation.

Arachidonic acid cascade Thromboxane Platelet aggregation

Adrenal Hypertrophy vs. Cytotoxic Atrophy

Amphenone B, a derivative of the insecticide p,p'-DDD, fundamentally diverges from its structural progenitor in its adrenal effects: while p,p'-DDD induces selective adrenal atrophy via direct cytotoxicity, Amphenone B does not exhibit cytotoxic effects and instead causes adrenal gland hypertrophy [1]. This hypertrophy arises from inhibition of corticosteroid biosynthesis, loss of negative feedback on the hypothalamic-pituitary-adrenal axis, and consequent hypersecretion of ACTH [1]. Similarly, the clinically approved mitotane (o,p'-DDD) combines cholesterol side-chain cleavage inhibition with cytotoxic adrenalolytic activity, a dual mechanism absent in Amphenone B [2]. The absence of cytotoxicity in Amphenone B makes it a reversible, feedback-probing tool suitable for chronic administration studies without confounding adrenal cell death.

Adrenal cortex Cytotoxicity Steroidogenesis

Multi-Enzyme vs. Selective 11β-Hydroxylase Inhibition

Amphenone B inhibits a substantially broader panel of steroidogenic enzymes compared to the pyridine derivatives SU-4885 (metyrapone) and SU-8874. Amphenone B acts as a competitive inhibitor of 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and cholesterol side-chain cleavage enzyme [1]. In contrast, SU-4885 and SU-8874 are classified as selective 11β-hydroxylase inhibitors, with their primary pharmacological action confined to blocking the conversion of 11-deoxycortisol to cortisol [2]. This multi-target vs. single-target inhibition distinction yields profoundly different steroid hormone suppression patterns: Amphenone B reduces glucocorticoids, mineralocorticoids, androgens, and estrogens simultaneously, whereas 11β-hydroxylase-selective inhibitors primarily suppress cortisol while causing accumulation of 11-deoxycortisol and adrenal androgens [1].

Corticosteroid biosynthesis Enzyme inhibition Adrenal cortex

Adrenal Cholesterol Accumulation and Lipid Perturbations

Chronic administration of Amphenone B to rats produces marked, quantifiable alterations in adrenal and systemic cholesterol profiles distinct from untreated controls. In rats fed Amphenone B (0.1–0.5% in diet), adrenal cholesterol concentration increases significantly, accompanied by adrenal enlargement [1]. Concurrently, liver and plasma cholesterol levels rise appreciably in animals receiving Amphenone B in synthetic diets, whereas those fed Amphenone B in chow diets maintain near-normal values, highlighting a diet-dependent modulation of the compound's systemic metabolic effects [2]. In a related study with the Amphenone B analog U-8113, lipid analysis revealed marked increases in cholesterol esters and phospholipids in the adrenal cortex [3]. These reproducible lipid perturbations—cholesterol accumulation at the site of steroidogenic blockade—provide a quantifiable pharmacodynamic marker of enzyme inhibition.

Cholesterol metabolism Adrenal lipids Steroidogenesis

Amphenone B: Validated Research Applications


CYP17A1 Dual Enzyme Activity Studies

Investigators studying the bifunctional CYP17A1 enzyme require inhibitors that differentially affect the hydroxylase and lyase activities. Amphenone B, with its reported Ki values of 9.17 × 10⁻⁵ M for 17α-hydroxylase and 2.45 × 10⁻⁴ M for C17-C20 lyase in rat testicular microsomes [1], provides a weaker but more balanced inhibition profile compared to the extremely potent SKF-525A. This moderate affinity allows for titration experiments and washout studies where the complete enzyme inactivation produced by SKF-525A would be undesirable. Researchers should procure Amphenone B when experimental designs require reversible, competitive inhibition of both CYP17A1 activities without complete suppression, particularly in pulse-chase or recovery experiments assessing androgen biosynthesis dynamics.

CYP450 Type II Ligand-Binding Assays

Amphenone B's well-characterized type II (ligand) binding spectrum with rat liver microsomal cytochrome P-450 [1] makes it an essential reference compound for laboratories establishing or validating difference spectroscopy assays. Its nitrogenous structure enables direct coordination to the heme iron, producing a distinct spectral shift that serves as a positive control for type II binding. Procure Amphenone B when calibrating spectral binding assays, training personnel on difference spectroscopy techniques, or establishing baseline binding parameters for novel CYP inhibitors. Its co-classification with metyrapone but distinct from type I binders like SKF-525A provides a comparative framework for categorizing uncharacterized compounds based on binding modality.

Reversible Adrenal Insufficiency Models

For chronic studies requiring sustained but reversible suppression of adrenal steroidogenesis without the confounding factor of adrenal cell death, Amphenone B is uniquely suited. Unlike the cytotoxic agents p,p'-DDD and mitotane that induce adrenal atrophy [1], Amphenone B causes adrenal hypertrophy via ACTH feedback—a phenomenon that can be monitored as a pharmacodynamic marker of target engagement [2]. The reproducible cholesterol accumulation in adrenal tissue [3] provides an additional quantifiable endpoint. Researchers should procure Amphenone B for long-term feeding studies in rodents investigating compensatory endocrine axis responses, diet-steroidogenesis interactions, or washout recovery of adrenal function following chemical inhibition.

Steroidogenesis Inhibitor Reference Studies

As one of the earliest characterized pan-steroidogenic inhibitors, Amphenone B serves as a critical historical reference compound for benchmarking novel inhibitors. Its multi-target profile—inhibiting 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-HSD, and cholesterol side-chain cleavage enzyme [1]—provides a broad-spectrum comparator against which the selectivity and potency of newer agents can be measured. Procurement of Amphenone B is indicated for structure-activity relationship (SAR) studies exploring the pharmacophore requirements for broad steroidogenic inhibition, for validating high-throughput screening assays with a known pan-inhibitor positive control, and for laboratories seeking to replicate classical endocrine pharmacology experiments requiring the exact compound employed in foundational literature.

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